molecular formula C6H9N3S B1339094 3-Amino-6-(ethylthio)pyridazine CAS No. 89465-42-9

3-Amino-6-(ethylthio)pyridazine

Cat. No.: B1339094
CAS No.: 89465-42-9
M. Wt: 155.22 g/mol
InChI Key: KQOKIRODXNMOMV-UHFFFAOYSA-N
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Description

3-Amino-6-(ethylthio)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of an amino group at the third position and an ethylthio group at the sixth position on the pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(ethylthio)pyridazine typically involves the reaction of 6-chloropyridazin-3-amine with sodium ethanethiolate. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product . The general reaction scheme is as follows:

6-Chloropyridazin-3-amine+Sodium ethanethiolateThis compound\text{6-Chloropyridazin-3-amine} + \text{Sodium ethanethiolate} \rightarrow \text{this compound} 6-Chloropyridazin-3-amine+Sodium ethanethiolate→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-(ethylthio)pyridazine undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.

    Substitution: Halogenating agents or nucleophiles like alkyl halides are used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Amino-6-(ethylthio)pyridazine is not fully elucidated. similar pyridazine derivatives have been shown to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

  • 3-Amino-6-phenylpyridazine
  • 3-Amino-6-methylpyridazine
  • 3-Amino-6-chloropyridazine

Comparison: 3-Amino-6-(ethylthio)pyridazine is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific therapeutic applications .

Properties

IUPAC Name

6-ethylsulfanylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c1-2-10-6-4-3-5(7)8-9-6/h3-4H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOKIRODXNMOMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466800
Record name 6-(Ethylsulfanyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89465-42-9
Record name 6-(Ethylsulfanyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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